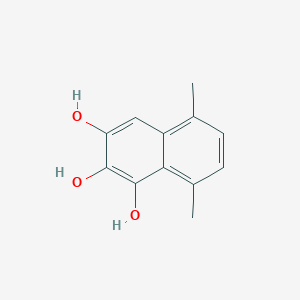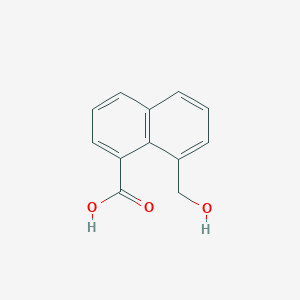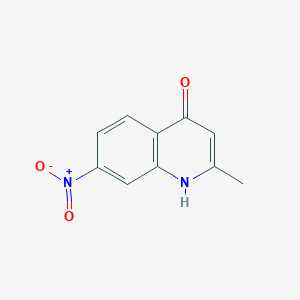
6-Aminoindoline-2,3-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminoindoline-2,3-dione hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2. It is a derivative of indoline, a significant heterocyclic system in natural products and drugs. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoindoline-2,3-dione hydrochloride typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection, cyclization, and deprotection steps. For example, the preparation of similar compounds like 3-amino-2,6-piperidine dione hydrochloride involves the protection of L-Glutamine, cyclization with N-carbonyl dimidazoles, and deprotection in acid medium .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoindoline-2,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
6-Aminoindoline-2,3-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases like cancer and viral infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Aminoindoline-2,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with multiple receptors, including those involved in cell signaling and immune response .
Comparison with Similar Compounds
- 3-Aminopiperidine-2,6-dione hydrochloride
- Indole-3-acetic acid
- Thalidomide and its analogs (lenalidomide, pomalidomide)
Comparison: 6-Aminoindoline-2,3-dione hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
6-amino-1H-indole-2,3-dione;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c9-4-1-2-5-6(3-4)10-8(12)7(5)11;/h1-3H,9H2,(H,10,11,12);1H |
InChI Key |
VZFIDVNWKWIWMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11899367.png)


![7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11899389.png)





![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899426.png)
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)


![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)
